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Executive Summary: C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase

(FASN), a key enzyme responsible for the de novo synthesis of fatty acids. Elevated FASN

expression is a hallmark of many cancers and metabolic diseases, making it a compelling

therapeutic target. C75 acts as a competitive, irreversible inhibitor of FASN, exhibiting slow-

binding characteristics.[1][2] Beyond its primary function, C75 also stimulates carnitine

palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[3][4] This dual

mechanism—inhibiting fatty acid synthesis while promoting fatty acid breakdown—results in a

range of potent anti-neoplastic and metabolic effects, including the induction of apoptosis in

cancer cells and significant weight loss in preclinical models.[1][4] This document provides an

in-depth technical overview of C75, covering its mechanism of action, effects on key signaling

pathways, quantitative data, and detailed experimental protocols for its study.

Introduction to Fatty Acid Synthase (FASN) and C75
Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of

long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In most normal

human tissues, FASN expression is low, as dietary fatty acids are typically sufficient. However,

many human cancers, including those of the breast, prostate, and colon, exhibit significantly

upregulated FASN expression.[1][5] This heightened lipogenesis provides cancer cells with the

necessary lipids for membrane formation, energy storage, and the generation of signaling

molecules, supporting rapid proliferation and survival.
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C75, or trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic α-

methylene-γ-butyrolactone designed as a more stable and potent analogue of cerulenin, a

natural FASN inhibitor.[1][5] It was developed to overcome the chemical instability of cerulenin,

enabling more robust in vivo studies of FASN inhibition.[5] C75 has since become a critical tool

for investigating the roles of fatty acid synthesis in cancer and metabolic disorders.[6][7]

Biochemical and Chemical Properties of C75
C75 is a synthetic compound with the following key properties:

Property Value Reference

IUPAC Name

trans-4-Methylene-2-octyl-5-

oxotetrahydrofuran-3-

carboxylic acid

[8]

Molecular Formula C₁₄H₂₂O₄ [2]

Molecular Weight 254.32 Da [2]

Appearance White to beige powder [7]

Purity >98% (by HPLC) [2][7]

Solubility
Soluble in DMSO (e.g., to 25

mM)
[2][7]

Storage Temperature 2-8°C [7]

CAS Number 191282-48-1 [2]

Mechanism of Action
C75 exerts its biological effects through a dual mechanism, targeting both fatty acid synthesis

and oxidation pathways.

Inhibition of Fatty Acid Synthase (FASN)
C75 is a competitive and irreversible inhibitor of FASN.[2][9] It displays characteristics of a

slow-binding inhibitor, meaning the formation of the enzyme-inhibitor complex occurs over a

period of minutes, with inhibitory effects increasing with longer preincubation times.[1][10]
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Unlike cerulenin, which exclusively targets the β-ketoacyl synthase domain, C75 has been

shown to interact with multiple domains of the FASN enzyme, including the β-ketoacyl

synthase, enoyl reductase, and thioesterase domains.[5] This irreversible binding leads to the

accumulation of the FASN substrate malonyl-CoA, a key event that mediates many of C75's

downstream effects, including apoptosis.[1][9]

Activation of Carnitine Palmitoyltransferase-1 (CPT-1)
Paradoxically, while FASN inhibition leads to an increase in malonyl-CoA, which is a potent

allosteric inhibitor of CPT-1, C75 itself acts as a CPT-1 activator.[3][4] CPT-1 is the enzyme that

controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[3] C75 appears

to compete with malonyl-CoA, stimulating CPT-1 activity even in the presence of high malonyl-

CoA levels.[3][4] This leads to a significant increase in fatty acid oxidation and cellular ATP

production, contributing to its metabolic effects.[3][4]
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Caption: Dual mechanism of C75: FASN inhibition and CPT-1A activation.

Cellular and In Vivo Effects
Anti-Cancer Effects
In cancer cells, the primary outcome of FASN inhibition by C75 is the induction of apoptosis.[1]

[9] This is thought to be triggered by the cytotoxic accumulation of malonyl-CoA.[1] C75
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treatment leads to a rapid halt in fatty acid synthesis, followed by an inhibition of DNA

replication, cell cycle arrest, and ultimately, programmed cell death through the activation of

caspase cascades.[1][5] C75 has demonstrated cytotoxic effects across a wide range of cancer

cell lines and has been shown to reduce tumor growth in xenograft models and prevent

mammary cancer development in transgenic mice.[1][5][6]

Metabolic Effects
When administered in vivo to rodents, C75 induces profound and rapid weight loss.[11][12]

This effect is attributed to two main factors:

Central Action: C75 acts on the hypothalamus to suppress the expression of orexigenic

neuropeptides, leading to a significant reduction in food intake (anorexia).[2][11]

Peripheral Action: By activating CPT-1, C75 increases peripheral fatty acid oxidation and

energy expenditure.[4][11] Studies in diet-induced obese mice showed that C75 treatment

led to a 32.9% increase in energy production from fatty acid oxidation.[4][11]

Key Signaling Pathways Modulated by C75
Induction of Apoptosis
FASN inhibition by C75 triggers the intrinsic (mitochondrial) pathway of apoptosis.[5] The

accumulation of malonyl-CoA is a key initiating stress signal. This leads to the activation of the

caspase cascade, which executes the apoptotic program.[5] While the precise upstream

sensors of malonyl-CoA stress are still being fully elucidated, the pathway converges on the

activation of effector caspases like caspase-3 and caspase-6.[13][14]
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Caption: Apoptotic signaling pathway induced by C75-mediated FASN inhibition.
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AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR)

are central regulators of cellular metabolism and growth. AMPK acts as a cellular energy

sensor; it is activated under low energy states (high AMP:ATP ratio) and works to restore

energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting

anabolic processes (like protein and lipid synthesis).[15] The mTOR pathway, conversely, is a

master regulator of cell growth and proliferation, activated by nutrients and growth factors.[16]

C75 treatment has been shown to increase cellular ATP levels, likely due to the stimulation of

fatty acid oxidation.[4][17] This increase in ATP leads to the inactivation of AMPK.[17] Since

AMPK is a known inhibitor of the mTOR pathway, the inactivation of AMPK by C75 can relieve

this inhibition. However, FASN inhibition also negatively regulates the mTOR pathway through

other stress-response mechanisms, creating a complex interplay.[5]
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Caption: C75's impact on the AMPK and mTOR signaling pathways.
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Quantitative Data Summary
The inhibitory potency of C75 has been quantified in various cancer cell lines and assay

formats. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of an inhibitor's

effectiveness.

Cell Line/Assay Assay Type IC₅₀ Value (µM) Reference(s)

Purified FASN Biochemical Assay 15.53 [8][11]

PC3 (Prostate

Cancer)
Clonogenic Assay 35 [6][18]

LNCaP (Prostate

Cancer)

Spheroid Growth

Assay
50 [11][18]

A375 (Melanoma)
FASN Functional

Assay
32.43 [6]

MA104 (Monkey

Kidney)

Cytotoxicity Assay

(TD₅₀)
28.5 [6]

General Biochemical Assay 200 [2]

Note: IC₅₀ values can vary significantly based on the assay conditions, cell type, incubation

time, and serum concentration.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of C75.

FASN Inhibition Assay (Radiometric)
This protocol measures the incorporation of a radiolabeled precursor into fatty acids.

Enzyme Preparation: Purify FASN from target tissue or use a commercially available

recombinant enzyme.
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Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH

7.0, with 1 mM DTT and 1 mM EDTA).

Preincubation: Add purified FASN to the reaction buffer. Add varying concentrations of C75

(dissolved in DMSO) or DMSO vehicle control. Preincubate for a specified time (e.g., 30

minutes at 37°C) to allow for slow-binding inhibition.[1]

Reaction Initiation: Start the reaction by adding substrates: acetyl-CoA, NADPH, and ¹⁴C-

labeled malonyl-CoA.

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCl) or base (e.g.,

4M NaOH for saponification).

Extraction: Extract the radiolabeled fatty acids using a nonpolar solvent like hexane or

petroleum ether.

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine

the IC₅₀ value.

Cell Viability/Proliferation (Clonogenic Assay)
This assay assesses the long-term survival and proliferative capacity of cells after treatment.

Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 6-well plates at a low density

(e.g., 500-1000 cells/well) and allow them to attach overnight.[6]

Treatment: Remove the medium and replace it with fresh medium containing various

concentrations of C75 or a DMSO vehicle control.[8]

Incubation: Incubate the cells for a defined period (e.g., 24 hours).[6]

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh,

drug-free medium.
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Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form

colonies of at least 50 cells.

Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

Counting & Analysis: Count the number of colonies in each well. Calculate the surviving

fraction for each treatment condition relative to the control and plot a dose-response curve.
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Caption: General experimental workflow for the evaluation of C75.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1662229?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This flow cytometry-based assay distinguishes between viable, early apoptotic, and late

apoptotic/necrotic cells.

Cell Treatment: Culture cells in plates and treat with C75 or vehicle control for a specified

time (e.g., 24-48 hours).

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and

Propidium Iodide (PI).

Incubation: Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis: Quantify the percentage of cells in each quadrant to determine the level of

apoptosis induced by C75.

Conclusion and Future Directions
C75 is a potent dual-action molecule that serves as an invaluable tool for studying cellular

metabolism. Its ability to both irreversibly inhibit FASN and activate CPT-1 provides a powerful

method for dissecting the roles of lipid synthesis and oxidation in health and disease. While its

profound effects on appetite and body weight may limit its direct therapeutic development for

cancer, it has paved the way for second-generation FASN inhibitors with improved

pharmacological profiles.[5][19] Future research will likely focus on further clarifying the

complex signaling networks C75 modulates and leveraging its unique mechanism to explore

novel therapeutic strategies for cancer, obesity, and other metabolic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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